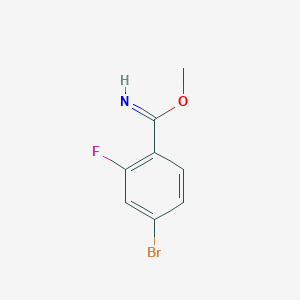
Methyl 4-bromo-2-fluorobenzimidate
Cat. No. B8414424
M. Wt: 232.05 g/mol
InChI Key: YVJNIJFVUJRPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09303043B2
Procedure details


Scheme 13 shows an alternative synthesis of 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-imine 33 from 4-bromo-2-fluorobenzonitrile 11. Reaction of 11 with sodium methoxide in methanol gives methyl 4-bromo-2-fluorobenzimidate 35. Alkylation of 35 with 2-aminoethanol gives 4-bromo-2-fluoro-N-(2-hydroxyethyl)benzimidamide 36, followed by cyclization to 33.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
BrC1C=CC2C(=N)NC[CH2:9][O:10]C=2C=1.[Br:14][C:15]1[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[C:17]([F:23])[CH:16]=1.C[O-].[Na+]>CO>[Br:14][C:15]1[CH:22]=[CH:21][C:18]([C:19](=[NH:20])[O:10][CH3:9])=[C:17]([F:23])[CH:16]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC2=C(C(NCCO2)=N)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C#N)C=C1)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C(OC)=N)C=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
